Tranylcypromine
Description
Historical Context and Evolution of Tranylcypromine (B92988) Research
This compound was originally synthesized as an analog of amphetamine in the 1940s. scirp.org Although initially intended for other uses, its activity as a monoamine oxidase inhibitor (MAOI) was not discovered until 1959. scirp.org This discovery marked a pivotal moment in neuropsychopharmacology, as this compound was the first non-hydrazine MAO inhibitor, differentiating it from earlier compounds like isoniazid (B1672263) and iproniazid. scirp.orgwikipedia.org The absence of a hydrazine (B178648) structure was initially thought to potentially offer a more favorable therapeutic index. wikipedia.org
This compound was introduced in the United Kingdom in 1960 and approved in the United States in 1961. wikipedia.org Early clinical observations, some involving a large number of patients, provided significant insights into its effects. psychotropical.com However, its history has also been marked by challenges, including its brief withdrawal from the market in the USA in 1964 due to concerns over hypertensive crises linked to dietary interactions. scirp.orgpsychotropical.com Despite these early issues, this compound was later reintroduced and has remained a subject of ongoing research. scirp.orgpsychotropical.com The evolution of research has moved from initial observations of its antidepressant effects to more detailed investigations into its biochemical mechanisms and potential applications beyond mood disorders.
Contemporary Relevance of this compound in Neuropsychopharmacology
In contemporary neuropsychopharmacology, this compound remains a relevant compound, primarily recognized for its role as a nonselective and irreversible inhibitor of monoamine oxidase (MAO), affecting both MAO-A and MAO-B isoforms. wikipedia.orgpatsnap.com This inhibition leads to increased levels of various monoamines in the brain, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgpatsnap.com Research continues to explore the nuances of this mechanism, including its slight preference for MAO-B over MAO-A and the potential clinical relevance of increased trace amines like phenethylamine. wikipedia.orgcbg-meb.nl
Beyond its established MAO inhibitory activity, contemporary research has also uncovered other potential mechanisms. This compound has been shown to inhibit the histone demethylase LSD1 (also known as BHC110), an enzyme involved in gene transcription, with an IC50 below 2 µM. wikipedia.org While the clinical significance of this effect is still under investigation, it highlights a broader biological activity of the compound that extends beyond monoamine metabolism. wikipedia.org Additionally, this compound has been found to inhibit CYP46A1, an enzyme involved in cholesterol metabolism in the brain, at nanomolar concentrations, although the clinical relevance of this finding is also not yet clear. wikipedia.org
Academic research continues to explore the potential of this compound and its analogs in various areas. This includes investigating its potential neuroprotective properties, which may be relevant to conditions like Parkinson's disease, similar to other MAO-B inhibitors. wikipedia.org Studies are also exploring this compound analogues with more potent and selective LSD1 inhibitory activity for their potential in cancer treatment, given that LSD1 is highly expressed in several tumor cells. wikipedia.org Furthermore, research is examining the effects of this compound on neuroinflammatory responses, with studies indicating it can alter LPS- and Aβ-induced neuroinflammatory responses in mouse models. mdpi.com
Contemporary research findings on this compound's mechanisms and potential applications are summarized in the table below:
| Mechanism/Activity | Description | Research Focus |
| Nonselective, irreversible MAO inhibitor | Inhibits MAO-A and MAO-B, increasing levels of serotonin, norepinephrine, dopamine, and trace amines. wikipedia.orgpatsnap.com | Role in neuropsychiatric disorders, effects on specific monoamines and trace amines. wikipedia.orgcbg-meb.nl |
| LSD1 Inhibition | Inhibits histone demethylase LSD1, impacting gene transcription. wikipedia.org | Clinical relevance, potential in cancer treatment via analogues. wikipedia.org |
| CYP46A1 Inhibition | Inhibits CYP46A1, affecting brain cholesterol metabolism. wikipedia.org | Clinical relevance in neurological contexts. wikipedia.org |
| Neuroprotection | Potential neuroprotective properties observed. wikipedia.org | Relevance to neurodegenerative diseases like Parkinson's. wikipedia.org |
| Modulation of Neuroinflammation | Alters inflammatory responses in glial cells and mouse models. mdpi.com | Role in neuroinflammatory and neurodegenerative conditions. mdpi.com |
This table illustrates the diverse avenues of current academic research into this compound, moving beyond its initial identification as an antidepressant to explore its multifaceted biochemical interactions and potential therapeutic implications in various disease states.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023694, DTXSID201015773 | |
| Record name | Tranylcypromine | |
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| Record name | (1R,2S)-Tranylcypromine | |
| Source | EPA DSSTox | |
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Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
| Record name | TRANYLCYPROMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
3721-26-4, 155-09-9, 3721-28-6 | |
| Record name | (-)-Tranylcypromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tranylcypromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tranylcypromine [INN:BAN] | |
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| Record name | Cyclopropylamine, 2-phenyl-, trans-(-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264 | |
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| Record name | Cyclopropylamine, 2-phenyl-, (1S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine | |
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| Record name | (1R,2S)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
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| Record name | Tranylcypromine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRANYLCYPROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9 | |
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| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 164-166 °C /Hydrochloride/ | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Investigations of Tranylcypromine
Monoamine Oxidase (MAO) Inhibition
Tranylcypromine's primary mechanism of action involves the inhibition of monoamine oxidase enzymes. drugbank.compatsnap.com MAO is a key enzyme responsible for the oxidative deamination of various monoamines, including important neurotransmitters. drugbank.com
Irreversible and Non-selective MAO-A and MAO-B Inhibition
This compound (B92988) functions as a non-selective and irreversible inhibitor of both MAO-A and MAO-B isoforms. wikipedia.orgpatsnap.comabcam.compsychiatrictimes.com This irreversible binding means that the enzyme is permanently deactivated, and the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several weeks. patsnap.compsychiatrictimes.com
Differential Selectivity for MAO-A vs. MAO-B Isoforms
While this compound is considered non-selective, some research indicates it may show a slight preference for the MAO-B isoenzyme over MAO-A. wikipedia.org However, other sources describe it as primarily an irreversible inhibitor of MAO-A and also an irreversible inhibitor of MAO-B, but to a lesser degree. psychdb.com The efficacy of an inhibitor's binding to the substrate binding sites of MAO-A and MAO-B ultimately determines its relative selectivity. frontiersin.org
Reported IC50 values for this compound inhibition of MAO-A and MAO-B can provide insight into its selectivity profile:
| Enzyme Isoform | IC50 (μM) | Reference |
| MAO-A | 2.3 | abcam.com |
| MAO-B | 0.95 | abcam.com |
These values suggest a higher potency for MAO-B inhibition compared to MAO-A, aligning with the observation of slight preference for MAO-B. wikipedia.orgabcam.com
Impact on Neurotransmitter Systems: Serotonin (B10506), Norepinephrine (B1679862), Dopamine (B1211576), and Epinephrine
The inhibition of MAO by this compound leads to increased levels of monoamine neurotransmitters in the brain. patsnap.com MAO-A is primarily responsible for the breakdown of serotonin and norepinephrine, while MAO-B preferentially metabolizes dopamine and trace amines. psychiatrictimes.com Both isoforms contribute to the metabolism of dopamine, norepinephrine, epinephrine, and tyramine (B21549). drugbank.com By inhibiting both MAO-A and MAO-B, this compound increases the availability of serotonin, norepinephrine, dopamine, and epinephrine. wikipedia.orgpsychdb.com This increase in neurotransmitter concentrations is thought to play a role in its therapeutic effects. drugbank.compatsnap.com
Role in Trace Amine Modulation (e.g., Tryptamine (B22526), Octopamine (B1677172), Phenethylamine)
In addition to the classical monoamine neurotransmitters, MAO also metabolizes trace amines, such as tryptamine, octopamine, and phenethylamine. wikipedia.orgcbg-meb.nlpsychiatry-psychopharmacology.comnih.gov Inhibition of MAO by this compound results in a marked increase in the availability of these trace amines. wikipedia.orgcbg-meb.nl Trace amines are endogenous to the human body in low quantities and have been suggested to act as neuromodulators. psychiatry-psychopharmacology.comjpn.ca Both this compound and phenelzine (B1198762) cause marked elevations of 2-phenylethylamine (PEA), meta- and para-tyramine (m-/p-TYR), octopamine (OA), and tryptamine (TRYP) following administration. nih.gov While the clinical relevance of increased trace amine availability is not fully clear, the trace amine theory posits that the considerable influx of trace amines observed after this compound administration may contribute to certain side effects, such as spontaneous hypertension, due to their indirect sympathomimetic effects. wikipedia.orgnih.gov
Mechanistic Details of FAD Cofactor Covalent Binding
The irreversible inhibition of MAO by this compound involves the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. frontiersin.orgmdpi.com MAO enzyme activity requires FAD, which is covalently bound to a cysteine residue on the enzymes. frontiersin.org Irreversible inhibitors like this compound bind to the enzyme by forming a covalent enzyme-inhibitor bond, typically with the enzyme-bound FAD. frontiersin.org This process is time-dependent. frontiersin.org this compound modifies the FAD at the C4a position via a ring-opened radical mechanism. mdpi.com This covalent binding permanently deactivates the enzyme. psychiatrictimes.com
Non-MAO Inhibitory Actions
Beyond its well-established MAO inhibitory activity, this compound has also been shown to inhibit other enzymes. Notably, it inhibits the histone demethylase lysine-specific demethylase 1 (LSD1), also known as BHC110. wikipedia.orgcancer.gov this compound inhibits LSD1 with an IC50 value below 2 μM. wikipedia.org This action positions this compound as a small molecule inhibitor of histone demethylation, potentially leading to the derepression of transcriptional activity of BHC110/LSD1 target genes. wikipedia.org LSD1 is a flavin-dependent monoamine oxidoreductase and a histone demethylase that is upregulated in various cancers and plays a role in tumor cell proliferation, migration, and invasion. cancer.govresearchgate.net this compound's inhibition of LSD1 is also covalent, binding to the FAD cofactor within the LSD1 catalytic cavity. researchgate.netsci-hub.se
This compound has also been found to inhibit CYP46A1 at nanomolar concentrations. wikipedia.org Additionally, research using chemical proteomics and cellular imaging suggests that this compound can irreversibly bind to multiple off-targets, including aldehyde dehydrogenases (ALDHs), heme oxygenase 2, and cathepsin L1. nih.gov These studies also revealed significant lysosomal trapping of this compound, which could impact its effective concentration at the mitochondrial locations of MAO enzymes. nih.gov
Histone Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition
This compound functions as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. activemotif.comresearchgate.netnih.gov LSD1 is a flavoenzyme that plays a crucial role in epigenetic regulation by removing methyl groups from specific lysine (B10760008) residues on histone proteins. nih.govresearchgate.nettandfonline.com The inhibitory activity of this compound against LSD1 occurs through a covalent interaction with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. nih.govucl.ac.ukresearchgate.net Studies have shown that this compound inhibits LSD1 with IC50 values typically in the low micromolar range. wikipedia.orgactivemotif.com
Effect on Histone H3K4me1/2 and H3K9me1/2 Demethylation
LSD1 primarily targets mono- and di-methylated lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) on histone H3. nih.govresearchgate.nettandfonline.com Inhibition of LSD1 by this compound leads to an accumulation of methylation marks on these histone residues. researchgate.netucl.ac.uk H3K4 methylation is generally associated with transcriptional activation, while H3K9 methylation is typically linked to transcriptional repression. nih.gov By inhibiting LSD1, this compound can influence the methylation status of these key histone sites, thereby altering chromatin structure and gene expression. researchgate.net Research in various cell lines, including embryonal carcinoma cells and acute myeloid leukemia (AML) cells, has demonstrated that this compound treatment results in a global increase in H3K4 methylation. activemotif.comucl.ac.uk
Derepression of Transcriptional Activity of LSD1 Target Genes
LSD1 often functions as a corepressor of transcription by removing activating methyl marks from H3K4 when part of complexes like CoREST or NuRD. nih.govtandfonline.comnih.gov Inhibition of LSD1 by this compound can lead to the derepression of genes that are typically silenced or downregulated by LSD1 activity. nih.govactivemotif.com This derepression involves the restoration or increase of H3K4 methylation at the promoter regions of LSD1 target genes, subsequently promoting their transcription. researchgate.net Studies have identified specific LSD1 target genes, such as Egr1 and Oct4, whose transcriptional activity is derepressed following this compound treatment. activemotif.com In the context of AML, LSD1 inhibition by this compound derivatives has been shown to interfere with the repression of genes regulated by transcription factors like GFI1 and PU.1, leading to increased expression of genes such as GFI1B and IRF8. nih.gov
Therapeutic Implications beyond Neuropsychiatry (e.g., Oncology Research)
The role of LSD1 in various biological processes, including cell differentiation, proliferation, and migration, has made it an attractive target in oncology. researchgate.nettandfonline.comresearchgate.net LSD1 is frequently overexpressed in numerous cancer types, where its aberrant activity contributes to tumor initiation, progression, and metastasis. researchgate.netresearchgate.netnih.gov Given this compound's ability to inhibit LSD1, it and its derivatives are being investigated for their therapeutic potential in cancer. nih.govresearchgate.netresearchgate.net Research has explored the antiproliferative effects of this compound-based LSD1 inhibitors in various cancer cell lines, including those from leukemias and solid tumors. nih.govresearchgate.netresearchgate.net Studies have shown that LSD1 inhibition can induce differentiation in AML cells and reduce the proliferation, invasiveness, and migration of cancer cells. researchgate.netresearchgate.netnih.gov Several this compound-based LSD1 inhibitors have advanced into clinical trials for cancer treatment, highlighting the significance of this mechanistic pathway in oncology research. researchgate.netresearchgate.net Beyond cancer, LSD1 inhibition by this compound derivatives is also being explored for potential therapeutic applications in other conditions, such as preventing corneal neovascularization. frontiersin.org
Potential for Weak Dopamine Release
This compound shares some structural similarities with amphetamine, which is known to induce dopamine release. wikipedia.org While its potency in this regard is considerably weaker than that of amphetamine, this compound may possess a potential for weak dopamine release. wikipedia.orgpsychiatryonline.org This potential for dopamine release, although minor compared to its other mechanisms, could contribute to some of its pharmacological effects. wikipedia.orgpsychiatryonline.org
Inhibition of Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2C19, CYP2C9, CYP2D6, CYP3A4, CYP2B6)
This compound is metabolized in the liver and has been shown to inhibit several cytochrome P450 (CYP) enzymes. nih.govresearchgate.net In vitro studies have demonstrated that this compound can inhibit CYP2A6, CYP2C19, CYP2C9, CYP2D6, CYP3A4, and CYP2B6. nih.govresearchgate.netresearchgate.net The degree of inhibition varies among the different CYP isoforms and is often dependent on the concentration of this compound. researchgate.netresearchgate.netnih.gov For example, this compound has been identified as a potent inhibitor of CYP2A6 with an IC50 value of 0.42 ± 0.07 µM in human liver microsomes. researchgate.net In vitro studies have also characterized this compound as a competitive inhibitor of CYP2C19 (Ki = 32 µM) and CYP2D6 (Ki = 367 µM), and a noncompetitive inhibitor of CYP2C9 (Ki = 56 µM). nih.gov While these in vitro findings highlight the potential for CYP inhibition, the clinical significance of these interactions at typical therapeutic doses is generally considered low, with the exception of CYP2A6 inhibition which may be relevant. researchgate.netresearchgate.netnih.gov
CYP46A1 Inhibition
This compound has been identified as an inhibitor of cytochrome P450 46A1 (CYP46A1). wikipedia.org CYP46A1 is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis in the central nervous system by catalyzing the 24-hydroxylation of cholesterol, the initial step in the major pathway for cholesterol elimination from the brain. idrblab.netpnas.org This conversion allows cholesterol to cross the blood-brain barrier for further degradation in the liver. pnas.orggoogle.com
Studies have shown that this compound inhibits CYP46A1 with nanomolar affinity in vitro. pnas.orgnih.gov The binding of this compound to CYP46A1 elicits a type II spectral response, characterized by a shift in the Soret γ band, indicating the coordination of the enzyme's heme iron with a nitrogen-containing ligand from this compound. nih.gov This interaction is potent enough to completely inhibit cholesterol 24-hydroxylation under experimental conditions. pnas.orgnih.gov Crystal structures of CYP46A1 in complex with this compound have revealed that the drug binds in the active site, with its nitrogen atom coordinating the heme iron. nih.gov The high affinity is attributed to specific interactions within the active site, which can accommodate diverse inhibitors. nih.gov While the in vitro data demonstrate potent inhibition, the clinical relevance of this compound's effect on CYP46A1 in vivo is not yet fully understood. wikipedia.org
Interaction with SLC6A4 Transporter
The SLC6A4 transporter, also known as the serotonin transporter (SERT), is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. pharmacologyeducation.org This process is a primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). pharmacologyeducation.org
Off-Target Protein Labeling and Lysosomal Trapping
Beyond its intended targets, monoamine oxidases, this compound has been shown to engage in promiscuous protein labeling and exhibit lysosomal trapping within cells. nih.govnih.govresearchgate.net Investigations utilizing this compound probes have revealed that the compound can label a variety of off-targets in addition to MAOA, including aldehyde dehydrogenases (ALDHs) and cathepsin L1. nih.govresearchgate.net This suggests that the specificity of this compound for MAO is limited, and it can interact with a broader range of cellular proteins. nih.govresearchgate.net
Clinical Efficacy and Therapeutic Applications in Research Contexts
Major Depressive Disorder (MDD)
Tranylcypromine (B92988) has demonstrated efficacy in the treatment of Major Depressive Disorder, particularly in challenging presentations of the illness.
Efficacy in Treatment-Resistant Depression (TRD)
Research indicates that this compound is a viable treatment option for patients with treatment-resistant depression (TRD), defined as a failure to respond to multiple antidepressant trials. Several studies support its use in this population. A meta-analysis of controlled clinical trials in depression found that this compound was superior to placebo in TRD. nih.govresearchgate.net In one study focusing on TRD after failure of tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs), this compound demonstrated superiority over placebo and non-established antidepressants. nih.govresearchgate.net It was also found to be equally efficacious as other MAO inhibitors and antidepressant combinations in TRD. nih.govresearchgate.net
A study involving 28 patients with TRD reported that a notable percentage of patients achieved remission with this compound. psychiatryonline.orgpsychiatryonline.org Specifically, 25% remitted with standard doses and 21% remitted with higher doses. psychiatryonline.orgpsychiatryonline.org Case reports also underscore the efficacy of MAOIs, including this compound, in patients with TRD who had not responded to multiple prior antidepressant classes, such as SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs). scirp.org In one such case, a patient treated with this compound showed substantial reductions in Hamilton Depression Rating Scale (HDRS) and Beck Depression Inventory (BDI) scores. scirp.org
While the Sequenced Treatment Alternatives to Relieve Depression (STARD) study showed a low response rate to this compound in its final step, some argue that placing it at this stage, after multiple treatment failures, may have limited the generalizability of this finding. psychiatryonline.orgpsychiatryonline.orgjpn.ca It has been suggested that this compound might have shown superior response rates if introduced earlier in the treatment algorithm. psychiatryonline.orgpsychiatryonline.org Additionally, the doses used in STARD (mean of 36.9 mg/day) may have been lower than those needed for difficult-to-treat populations. psychiatryonline.orgpsychiatryonline.orgjpn.ca
Efficacy in Electroconvulsive Therapy (ECT)-Resistant MDD
This compound has shown promise in patients with MDD who have not responded to electroconvulsive therapy (ECT). Research suggests that this compound may be an option for patients who have failed bilateral ECT. psychiatryonline.orgpsychiatryonline.org A retrospective cohort study of patients with ECT-resistant MDD treated with a combination of this compound and amitriptyline (B1667244) reported that a high percentage of the sample met response criteria after 12 weeks of treatment. researchgate.net Notably, none of the responders followed for a mean of over 9 years had a recurring depressive episode during this period. researchgate.net These findings suggest that the combination of this compound and amitriptyline could be a potentially effective strategy for managing ECT-resistant MDD and its long-term maintenance. researchgate.net
Efficacy in Atypical Depression
This compound appears to hold particular efficacy for atypical depression, a subtype characterized by mood reactivity, increased appetite, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity. psychiatryonline.orgpsychiatryonline.org Evidence suggests that individuals with atypical depression may have high monoamine oxidase (MAO) activity, which could explain the effectiveness of MAOIs in this group. psychiatryonline.orgpsychiatryonline.org Controlled trials have demonstrated the superior efficacy of this compound compared to both placebo and imipramine (B1671792) for atypical depression. psychiatryonline.orgpsychiatryonline.org Both phenelzine (B1198762) and this compound appear to be more effective than tricyclics in depressed outpatients with atypical features. researchgate.net
Comparative Efficacy Studies (vs. Placebo, Other Antidepressants, TCAs, SSRIs, Phenelzine)
Meta-analyses and controlled trials have compared the efficacy of this compound to placebo and other antidepressants. A meta-analysis of predominantly double-blind randomized trials indicated that this compound has efficacy superior to placebo and comparable to other psychotropics, specifically other MAOIs and tricyclic antidepressants (TCAs). psychiatryonline.orgpsychiatryonline.org However, this meta-analysis noted a lack of randomized controlled trials comparing this compound to antidepressants introduced after 1985, such as SSRIs, SNRIs, mirtazapine, trazodone, bupropion, or agomelatine. psychiatryonline.orgpsychiatryonline.org
A double-blind study comparing this compound and phenelzine in severely depressed inpatients who had not responded to TCAs or fluvoxamine (B1237835) found no significant differences in response rates between the two MAOIs. researchgate.netpsychiatrist.com In this study, 44% of patients receiving this compound and 47% of those receiving phenelzine met the criteria for remission. researchgate.net
While some older studies suggested phenelzine was more effective than TCAs in patients with atypical features, a systematic review comparing MAOIs versus placebo or versus SSRIs and TCAs for atypical depression did not find phenelzine to be superior to SSRIs in terms of response rate. who.int
Bipolar Depression
One controlled, double-blind comparison specifically investigated this compound versus imipramine in outpatients with anergic bipolar depression. capes.gov.br this compound demonstrated statistically significant superior outcomes in terms of lower attrition, greater symptomatic improvement, and higher global response compared to imipramine. capes.gov.br This superior efficacy in bipolar depression is proposed to be linked to the presence of anergia and reversed neurovegetative symptoms. capes.gov.br
Anxiety Disorders (e.g., Social Anxiety Disorder, Panic Disorder)
This compound has also shown efficacy in the treatment of certain anxiety disorders, particularly panic disorder and social anxiety disorder. wikipedia.orgresearchgate.netpsychiatryonline.org Nonselective MAOIs like phenelzine and this compound have demonstrated significant efficacy for these conditions, potentially due to their effects on serotonin, dopamine (B1211576), and norepinephrine (B1679862) transmission. psychiatryonline.org
Social Anxiety Disorder
Studies have explored the efficacy of this compound in social anxiety disorder (SAD). researchgate.netcore.ac.ukscielo.br Open and double-blind studies have provided evidence for the efficacy of MAOIs, including this compound and phenelzine, in treating SAD patients without comorbid depression. scielo.br While MAOIs are generally not considered first-line treatment for SAD due to potential side effects and dietary restrictions, they have shown effectiveness in research settings. core.ac.uk
A double-blind study comparing two different doses of this compound (30 mg and 60 mg daily) in patients with panic disorder comorbid with social anxiety disorder found that the 60 mg dose was more efficacious in reducing social anxiety symptoms as measured by the Liebowitz Social Anxiety Scale (LSAS). researchgate.netnih.gov The mean change from baseline in LSAS total score was significantly greater in the 60 mg group compared to the 30 mg group. researchgate.netnih.gov
Panic Disorder
This compound has been demonstrated to be effective in treating panic disorder. wikipedia.orgresearchgate.netpsychiatryonline.orgpsychiatryinvestigation.org A study investigating this compound in patients with panic disorder comorbid with social anxiety disorder reported significant reductions in panic attacks in both the 30 mg and 60 mg dose groups after 12 weeks of treatment. researchgate.netnih.gov Over 68% of patients in each group were free of panic attacks at the end of the study. psychiatryinvestigation.org While there was no significant difference in efficacy between the two doses for panic disorder symptoms, the study confirmed this compound as an effective option for panic disorder. researchgate.netpsychiatryinvestigation.org
Data Tables
Based on the available search results, specific numerical data suitable for interactive data tables are limited to response and remission rates in certain studies. Below is a summary of some key findings that could be presented in tabular format:
| Condition | Study Type/Comparison | This compound Response/Remission Rate | Comparator Response/Remission Rate | Source(s) |
| Treatment-Resistant MDD | Study of 28 patients (Remission) | 25% (standard dose), 21% (higher dose) | Not applicable | psychiatryonline.orgpsychiatryonline.org |
| Treatment-Resistant MDD | TRD after TCAs/SSRIs vs. Placebo (Meta-analysis) | Superior efficacy | Placebo: Lower efficacy | nih.govresearchgate.net |
| Treatment-Resistant MDD | TRD after TCAs/SSRIs vs. Non-established ADs (Meta-analysis) | Superior efficacy | Non-established ADs: Lower efficacy | nih.govresearchgate.net |
| Treatment-Resistant MDD | TRD after TCAs/SSRIs vs. Other MAOIs/Combinations (Meta-analysis) | Equal efficacy | Other MAOIs/Combinations: Equal efficacy | nih.govresearchgate.net |
| ECT-Resistant MDD | This compound + Amitriptyline (Retrospective Cohort) | 80.6% (Response at 12 weeks) | Not applicable | researchgate.net |
| Atypical Depression | vs. Placebo & Imipramine (Controlled trials) | Superior efficacy | Placebo/Imipramine: Lower efficacy | psychiatryonline.orgpsychiatryonline.org |
| Bipolar Depression | vs. Placebo, Imipramine, Lamotrigine (Systematic Review) | 60.0%-80.7% (Overall 73.7% Response) | 12.9%-47.6% (Overall 27.5% Response) | researchgate.netnih.gov |
| Bipolar Depression (Anergic) | vs. Imipramine (Controlled, Double-blind) | Superior outcome | Imipramine: Inferior outcome | capes.gov.br |
| Panic Disorder (comorbid with SAD) | 30 mg vs. 60 mg (Double-blind) | 69.6% (30mg), 74.8% (60mg) reduction in panic attacks | Not applicable | researchgate.netnih.gov |
| Social Anxiety Disorder (comorbid with PD) | 30 mg vs. 60 mg (Double-blind) | LSAS change: 17.9 (30mg), 35.0 (60mg) | Not applicable | researchgate.netnih.gov |
This compound, a nonselective and irreversible monoamine oxidase inhibitor (MAOI), has been the subject of research for its therapeutic potential in various psychiatric conditions beyond its approved indications wikipedia.orgnih.gov. Its mechanism of action involves inhibiting the enzymes monoamine oxidase A and B, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain wikipedia.orgclevelandclinic.org. Research has explored its efficacy in contexts including Attention Deficit Hyperactivity Disorder (ADHD) and other investigational or off-label uses.
Attention Deficit Hyperactivity Disorder (ADHD)
Research into the use of this compound for Attention Deficit Hyperactivity Disorder (ADHD) has explored its potential as an alternative treatment option, particularly in cases where traditional stimulant medications may not be suitable or available psychiatry-research-eg.compsychiatrist.com. One study involving fourteen boys with Attention Deficit Disorder with Hyperactivity investigated the efficacy of this compound compared to dextroamphetamine in a double-blind, crossover design nih.gov. The study found that this compound demonstrated immediate and clinically significant benefits that were indistinguishable from those of dextroamphetamine nih.gov. Most participants in this study responded to both this compound and the stimulant nih.gov. These findings suggest that MAOIs like this compound could be useful alternative treatments in selected cases of ADHD nih.gov.
Another study specifically administered this compound to twenty-seven children with DSM-III-R Attention Deficit Hyperactivity Disorder psychiatry-research-eg.com. Behavioral assessments using the Conners Abbreviated Hyperactivity Rating Scale showed a statistically significant difference between pre- and post-medication scores (P< 0.001), indicating that this compound could be an effective antihyperactivity drug psychiatry-research-eg.com.
While research suggests potential efficacy, it is important to note that this compound is not FDA-approved for the treatment of ADHD psychiatrist.com. The use of MAOIs in children has also been associated with limitations due to potential risks psychiatrist.com.
Investigational and Off-Label Uses in Research
Beyond its approved use for major depressive disorder, this compound has been investigated for its potential in treating other conditions, including various anxiety disorders and obsessive-compulsive disorder (OCD) nih.govnami.org.
Research has explored this compound's efficacy in treating panic disorder and social anxiety disorder researchgate.netnih.govoup.com. A systematic review and meta-analysis of studies on MAOIs in anxiety disorders, including this compound, concluded that MAOIs are effective treatments for social anxiety and panic disorders, although the available literature is described as scarce and with a high risk of bias in some studies oup.com. A double-blind study comparing different doses of this compound in patients with panic disorder comorbid with social anxiety disorder found that a higher dose was more efficacious in reducing social anxiety symptoms as measured by the Liebowitz Social Anxiety Scale (LSAS) scores researchgate.netnih.gov. The study reported a mean change from baseline in LSAS total score of 35.0 ± 14.8 in the higher dose group compared to 17.9 ± 14.7 in the lower dose group researchgate.netnih.gov.
In the context of Obsessive-Compulsive Disorder (OCD), early case reports and a placebo-controlled crossover study have suggested the efficacy of MAO inhibitors like this compound nih.gov. While serotonergic reuptake inhibitors are typically the primary medication for OCD, producing significant symptom reduction in a portion of cases, this compound has been studied as an alternative, particularly when comorbid with phobia and anxiety researchgate.net. A report on six cases of this compound-treated OCD indicated satisfactory results in four patients researchgate.net. Research also suggests a potential link between MAOA hypomethylation and OCD, with increases in MAOA methylation levels potentially correlating with clinical improvement nih.gov.
Furthermore, this compound and its analogues are being researched for potential applications in cancer treatment due to their inhibitory activity on LSD1, an enzyme involved in cancer cell growth and metastasis wikipedia.org. This compound may also possess neuroprotective properties relevant to Parkinson's disease, similar to other MAO-B inhibitors wikipedia.org. A clinical trial in Parkinsonian patients showed some initial improvement wikipedia.org. Research using human-induced pluripotent stem cell-derived cerebral organoids is also exploring the effects and potential neurotoxicity of this compound, as well as its impact on histone demethylation-related genes frontiersin.org.
Data Table: Efficacy of this compound in Bipolar Depression
| Study Type | Number of Participants | This compound Response Rate (Overall) | Control Group Response Rate (Overall) |
| Systematic Review | 145 | 73.7% | 27.5% |
Pharmacogenetics and Biomarker Research
Genetic Polymorphisms and Drug Response Variability (Efficacy and Safety)
Genetic polymorphisms are recognized as key contributors to the observed variability in patient responses to pharmacotherapy. hilarispublisher.comnih.gov These variations can impact both the effectiveness of a drug and the occurrence of adverse reactions. hilarispublisher.comnih.govxiahepublishing.com Studies in pharmacogenetics aim to identify specific genetic biomarkers that predict how a patient will respond to a particular medication, allowing for more personalized treatment approaches. hilarispublisher.commdpi.com While the provided search results discuss the general impact of genetic polymorphisms on drug response variability, specifically concerning antidepressants and psychiatric medications, direct research findings detailing the influence of genetic polymorphisms specifically on tranylcypromine (B92988) efficacy and safety variability were not prominently featured beyond its interaction with certain CYP enzymes and general mentions within broader pharmacogenetic contexts of antidepressants. europa.euhilarispublisher.comnih.govxiahepublishing.comnih.govmedrxiv.org However, the principle that genetic variations can lead to altered drug metabolism and thus affect symptom response and dose-related adverse effects has been established for other psychotropic medications metabolized by similar pathways. nih.gov
Cytochrome P450 Enzyme Polymorphisms (CYP2D6, CYP2C19, CYP2A6) and this compound Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of a large proportion of clinically used drugs. europa.eunih.govmedrxiv.org Genetic polymorphisms in CYP genes can significantly alter enzyme activity, leading to different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). uniroma1.it These differences in metabolic capacity can impact drug concentrations and, consequently, clinical outcomes. uniroma1.it CYP2D6 and CYP2C19 are two of the most important polymorphic CYP enzymes involved in the metabolism of many antidepressants and antipsychotics. europa.eumedrxiv.orgheraldopenaccess.us
Research indicates that this compound can inhibit certain CYP enzymes. In vitro studies using cDNA-expressed human CYP enzymes have shown that this compound is a competitive inhibitor of CYP2C19 and CYP2D6, with reported inhibition constant (Ki) values of 32 µM and 367 µM, respectively. researchgate.netnih.govnih.gov It was also found to be a noncompetitive inhibitor of CYP2C9 (Ki = 56 µM). researchgate.netnih.govnih.gov While these inhibitory effects were initially not considered clinically significant at usual therapeutic doses, it has been suggested that in certain situations, such as high-dose this compound therapy or in individuals who are poor metabolizers of CYP2C19 substrates, clinically significant interactions could potentially occur, particularly when coadministered with drugs that have a narrow therapeutic index. researchgate.netnih.govnih.gov
Furthermore, this compound has been identified as a specific and potent inhibitor of CYP2A6. researchgate.netresearchgate.net In vitro studies demonstrated that this compound inhibited CYP2A6 with a Ki of 0.08 µM, showing significantly greater potency compared to its inhibition of other CYP enzymes like CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.net The R-(+)-isomer of this compound was found to be a more potent inhibitor of CYP2A6-mediated metabolism compared to the S-(-)-isomer. researchgate.net
While this compound's inhibitory effects on CYP enzymes are documented, the direct impact of genetic polymorphisms in CYP2D6, CYP2C19, and CYP2A6 on the metabolism of this compound itself was not explicitly detailed in the provided search results. The focus of the search results regarding this compound and CYP enzymes was primarily on this compound's inhibition of these enzymes, rather than how variations in these enzymes affect this compound's own metabolic fate. researchgate.netnih.govnih.govresearchgate.net However, the principle that CYP polymorphisms affect drug metabolism is well-established and relevant in the broader context of pharmacogenetics. europa.eunih.govmedrxiv.orguniroma1.it
Here is a summary of this compound's in vitro inhibitory effects on certain CYP enzymes:
| CYP Enzyme | Type of Inhibition | Ki (µM) | Reference |
| CYP2C19 | Competitive | 32 | researchgate.netnih.govnih.gov |
| CYP2D6 | Competitive | 367 | researchgate.netnih.govnih.gov |
| CYP2C9 | Noncompetitive | 56 | researchgate.netnih.govnih.gov |
| CYP2A6 | Inhibitor | 0.08 | researchgate.net |
Monoaminergic System Genes (TPH1, TPH2, MAOA, COMT, 5-HT Receptors, Norepinephrine (B1679862) Transporter, Dopamine (B1211576) Receptors, G-protein β3 subunit)
Genes involved in the monoaminergic system play a critical role in the pharmacodynamics of antidepressant drugs, including MAOIs like this compound. These genes encode enzymes involved in neurotransmitter synthesis and metabolism (like TPH1, TPH2, MAOA, COMT), neurotransmitter transporters (like the norepinephrine transporter and serotonin (B10506) transporter), and neurotransmitter receptors (like 5-HT receptors and dopamine receptors). heraldopenaccess.uspharmgkb.org Genetic variations in these genes can influence the function and expression of these proteins, potentially affecting the sensitivity and response to drugs that target these systems. hilarispublisher.comheraldopenaccess.us
TPH1 and TPH2: Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in serotonin synthesis, with two isoforms, TPH1 and TPH2. pharmgkb.org Polymorphisms in TPH1 have been investigated for associations with antidepressant response, with some studies suggesting an association, although findings have been inconsistent across different populations. tandfonline.com
MAOA: Monoamine oxidase A (MAOA) is a key enzyme in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. pharmgkb.org this compound is an irreversible inhibitor of MAO-A. tandfonline.com Polymorphisms in the MAOA gene, particularly a variable number tandem repeat (VNTR) in the promoter region, have been studied for associations with various psychiatric phenotypes and antidepressant response. researchgate.netoup.comspringermedizin.de Some studies have investigated the association of MAOA polymorphisms with response to MAOIs and SSRIs, but consistent associations have not always been found. tandfonline.comspringermedizin.de One study found no association of a MAOA VNTR polymorphism with response to MAOIs and SSRIs in multiple samples. tandfonline.com However, another study noted that females with major depressive disorder possessing two high-activity MAOA alleles exhibited a slower and less efficient antidepressant response. springermedizin.de
COMT: Catechol-O-methyltransferase (COMT) is an enzyme involved in the degradation of catecholamines, including dopamine and norepinephrine. researchgate.net A common functional polymorphism (Val158Met) in the COMT gene affects enzyme activity. researchgate.net Studies have explored the association of COMT polymorphisms with antidepressant response and placebo response in depression. researchgate.net Some research suggests that individuals with the Val allele, associated with higher COMT activity, may have decreased prefrontal extracellular dopamine and potentially different responses to treatment. researchgate.net
5-HT Receptors: Serotonin receptors (5-HT receptors) are targets for many antidepressant drugs, including MAOIs which increase serotonin levels. Polymorphisms in 5-HT receptor genes, such as 5HT2a and 5HT6, have been investigated for associations with antidepressant treatment response, with some studies reporting associations for 5HT2a polymorphisms. tandfonline.com
Norepinephrine Transporter: The norepinephrine transporter (NET), encoded by SLC6A2, is responsible for the reuptake of norepinephrine into presynaptic neurons. While not explicitly detailed in the context of this compound pharmacogenetics in the provided results, genetic variations in transporter genes can affect drug distribution and response. hilarispublisher.com
Dopamine Receptors: Dopamine receptors are also part of the monoaminergic system and are targets for some psychotropic medications. mdpi.comnih.gov Polymorphisms in dopamine receptor genes, such as dopamine receptor type 2 and 4, have been investigated for associations with response to certain antidepressants, but no association was found in one study with fluvoxamine (B1237835) and paroxetine. tandfonline.com
G-protein β3 subunit: The G-protein β3 subunit is involved in intracellular signaling pathways downstream of many neurotransmitter receptors, including monoaminergic receptors. researchgate.net A polymorphism within the gene encoding the G-protein β3 subunit has been associated with response to antidepressant treatment in multiple studies. tandfonline.comresearchgate.net
While research has explored the association of polymorphisms in these monoaminergic system genes with antidepressant response in general, specific findings directly linking these genetic variations to the pharmacodynamics or clinical response specifically to this compound were not extensively provided in the search results. The studies often focused on more commonly prescribed antidepressants like SSRIs or TCAs. nih.govheraldopenaccess.ustandfonline.comtandfonline.comspringermedizin.denih.govxiahepublishing.com
Development of Pharmacogenetic Testing Guidelines
The field of pharmacogenetics has seen significant advancements, leading to the development of guidelines aimed at incorporating genetic information into clinical practice to optimize drug therapy. europa.euhilarispublisher.comnih.govxiahepublishing.comiacld.com These guidelines are developed by expert consortia and organizations based on curated evidence of gene-drug associations. nih.govmedrxiv.orgxiahepublishing.comtandfonline.com
Organizations such as the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetic Working Group (DPWG) provide evidence-based guidelines for various drugs, including some psychotropic medications, recommending dose adjustments or alternative therapies based on a patient's genotype, particularly for CYP2D6 and CYP2C19. nih.govmedrxiv.orgxiahepublishing.comtandfonline.com Regulatory bodies like the FDA also include pharmacogenomic biomarker information in drug labeling. nih.govxiahepublishing.comtandfonline.com
Despite the growing body of evidence and the existence of guidelines for many psychotropic drugs, pharmacogenomic testing is not yet universally integrated into routine clinical practice in mental health. xiahepublishing.comxiahepublishing.comnami.org Barriers to implementation include limited knowledge among healthcare providers, questions regarding reimbursement, and the need for further research to strengthen the evidence base for certain gene-drug pairs. xiahepublishing.comxiahepublishing.com
While the provided search results discuss the development and existence of pharmacogenetic testing guidelines for psychiatric drugs, including those related to CYP enzymes and antidepressant response, specific, actionable pharmacogenetic testing guidelines specifically for this compound were not found among the detailed examples of guidelines provided by CPIC or DPWG in the search results. nih.govmedrxiv.orgtandfonline.comxiahepublishing.comthieme-connect.com One source explicitly mentions that no dose recommendations for this compound are currently given by CPIC or DPWG, although an in vitro study suggested certain CYP2C19 variants might be associated with decreased sensitivity to this compound. tandfonline.com This indicates that while the general framework for pharmacogenetic testing in psychiatry is developing, specific guidelines for this compound based on genetic polymorphisms may still be limited or under development.
Here is a table summarizing the general status of pharmacogenetic testing guidelines for psychiatric drugs based on the search results:
| Organization/Source | Type of Guidance | Focus | This compound Specific Guidelines Mentioned? | Reference |
| CPIC | Evidence-based Clinical Guidelines | Various gene-drug pairs, including psychotropics (SSRIs, TCAs, etc.) | No specific dose recommendations mentioned for this compound | nih.govmedrxiv.orgtandfonline.comxiahepublishing.comtandfonline.com |
| DPWG | Expert Consensus Guidelines | Various gene-drug pairs, including psychotropics | No specific dose recommendations mentioned for this compound | medrxiv.orgtandfonline.comxiahepublishing.com |
| FDA | Pharmacogenomic Biomarker Information in Drug Labeling, Table of Pharmacogenetic Associations | Various drugs, including psychiatric medications | Not explicitly detailed in the provided search results for this compound | nih.govxiahepublishing.comtandfonline.com |
| NAMI | General Information on Pharmacogenomic Testing in Mental Health | Lists this compound as a drug for which testing may be relevant, but notes it's not standard of care or in clinical practice guidelines. | No established guidance mentioned. | nami.org |
Adverse Effects and Safety Profile in Research
Serotonin (B10506) Syndrome: Mechanisms and Risk Factors with Serotonergic Agents
Serotonin syndrome is a potentially life-threatening condition caused by an excess of serotonergic activity in the central and peripheral nervous systems. nih.gov The risk is significantly elevated when tranylcypromine (B92988) is co-administered with other serotonergic agents. wikipedia.orgnih.gov
Mechanisms: this compound inhibits monoamine oxidase A (MAO-A), the primary enzyme responsible for the breakdown of serotonin. patsnap.com This leads to an accumulation of serotonin in the presynaptic neuron. When combined with other drugs that also increase serotonin levels, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), tricyclic antidepressants (TCAs), triptans, and certain opioids like meperidine and tramadol, the risk of excessive serotonin stimulation of postsynaptic receptors becomes critical. wikipedia.orgnih.govempendium.comuspharmacist.com This overstimulation of 5-HT1A and 5-HT2A receptors is believed to be the primary driver of serotonin syndrome. nih.gov
Risk Factors: The primary risk factor is the concurrent use of multiple serotonergic agents. wikipedia.orgnih.govnih.gov Other contributing factors include a recent increase in the dose of a serotonergic medication. oup.com
Clinical Manifestations of Serotonin Syndrome
Hypertensive Crisis: Mechanisms of Tyramine (B21549) Interaction and Sympathomimetic Drugs
A hypertensive crisis is a severe and rapid increase in blood pressure that can lead to life-threatening complications. patsnap.com This is a well-documented risk associated with this compound, primarily due to interactions with tyramine-containing foods and certain medications. patsnap.compatsnap.com
Mechanisms of Tyramine Interaction: Tyramine is an indirectly acting sympathomimetic amine found in aged, fermented, or spoiled foods. mayoclinic.org Normally, MAO-A in the gut and liver metabolizes dietary tyramine. patsnap.com Because this compound irreversibly inhibits MAO-A, ingested tyramine is absorbed systemically, leading to a massive release of norepinephrine (B1679862) from sympathetic nerve terminals. wikipedia.orgpatsnap.com This surge in norepinephrine causes potent vasoconstriction and cardiac stimulation, resulting in a sudden, dangerous elevation in blood pressure. wikipedia.org
Interaction with Sympathomimetic Drugs: Direct and indirect-acting sympathomimetic drugs can also precipitate a hypertensive crisis in individuals taking this compound. nih.gov Indirect-acting sympathomimetics, such as pseudoephedrine and amphetamine, work by increasing the release of norepinephrine. wikipedia.org The co-administration of these agents with an MAOI can lead to a synergistic and dangerous increase in blood pressure. drugs.com
Signs and Symptoms of Hypertensive Crisis
Neurotoxicity and Brain Development Impact (e.g., in Brain Organoid Models)
Recent research utilizing human-induced pluripotent stem cell-derived cerebral organoids has provided insights into the potential neurotoxic effects of this compound. nih.govnih.gov These three-dimensional in vitro models allow for the investigation of drug effects on human brain development and cellular structures. nih.gov
Studies on brain organoids have indicated that this compound can induce neurotoxicity, leading to a decrease in cellular proliferation and an increase in apoptosis (programmed cell death). nih.govnih.gov Furthermore, this compound treatment has been shown to negatively affect both neurons and astrocytes, impairing cell density and arrangement within the organoid structure. nih.govnih.govresearchgate.net At higher concentrations, it has been observed to inhibit the outgrowth of the neuroepithelium. nih.gov These findings suggest that this compound may have a detrimental impact on brain development and cellular health. nih.govnih.gov
Cardiovascular and Cerebrovascular Considerations
This compound is relatively contraindicated in patients with pre-existing cardiovascular or cerebrovascular disease. nih.gov The risk of hypertensive crisis is a major concern in this population. nih.gov Research has shown that this compound can cause significant elevations in supine blood pressure. nih.gov However, an orthostatic decrease in blood pressure has also been observed. nih.gov The medication can also cause tachycardia (a rapid heart rate). unboundmedicine.com In cases of hypertensive crisis, there is a risk of intracranial bleeding, which can be fatal. drugs.com
Hepatic and Renal Impairment Considerations
The liver is the primary site of metabolism for this compound. nih.gov While considered to have a lower risk of hepatotoxicity compared to hydrazine (B178648) MAOIs, this compound has been associated with rare instances of clinically apparent acute liver injury. wikipedia.orgnih.gov The onset of this liver injury is typically within one to four months of starting the medication and often presents with a hepatocellular pattern of serum enzyme elevations. nih.gov Therefore, caution is advised when considering this compound in individuals with a history of liver dysfunction, and it is contraindicated in those with known hepatic disease or abnormal liver function tests. nih.govnih.govdrugs.com
This compound is primarily excreted in the urine. nih.gov Although specific dosage adjustments for renal impairment are not provided by the manufacturer, caution is advised when using the drug in patients with kidney disease due to the potential for drug accumulation. nih.govdrugs.com
Central Nervous System (CNS) Effects: Insomnia, Agitation, Anxiety, Seizures
This compound's stimulant-like properties, structurally similar to amphetamine, can lead to a range of CNS side effects. wikipedia.orgnih.gov Common effects include insomnia, agitation, and anxiety. nih.gov In some cases, the medication may worsen pre-existing symptoms of anxiety and agitation. drugs.comrxlist.com More serious CNS effects include the induction of mania or hypomania, particularly in individuals with bipolar disorder. nih.govnih.gov Seizures have also been reported, though this is a more serious and less common side effect. nih.gov
Other Notable Adverse Effects (e.g., Postural Hypotension, Dry Mouth, Headache)
Beyond the major risks of serotonin syndrome and hypertensive crisis, this compound is associated with several other adverse effects.
Common and Notable Adverse Effects of this compound
Drug Drug and Drug Food Interactions: Research Perspectives
Contraindicated Pharmacological Agents
The coadministration of tranylcypromine (B92988) with numerous pharmacological agents is contraindicated due to the risk of severe adverse reactions, including hypertensive crisis and serotonin (B10506) toxicity. medscape.comfda.govdrugs.comnih.govmayoclinic.org Research highlights specific drug classes and individual agents that should be avoided.
| Drug Class or Agent | Examples Mentioned in Research | Primary Interaction Risk | Source Indices |
| Other MAO Inhibitors | Isocarboxazid, Phenelzine (B1198762), Selegiline (B1681611) | Serotonin Syndrome, Hypertensive Crisis | medscape.comdrugs.com |
| Serotonergic Drugs (SSRIs, SNRIs, TCAs with activity) | Fluoxetine, Paroxetine, Sertraline, Venlafaxine, Duloxetine, Milnacipran, Clomipramine, Imipramine (B1671792), Amitriptyline (B1667244), Nortriptyline | Serotonin Syndrome | medscape.comfda.govdrugs.comnih.govopenmedicalpublishing.org |
| Opioid Analgesics | Meperidine, Fentanyl, Tramadol, Levorphanol | Serotonin Syndrome, Hypertensive Crisis | medscape.comdrugs.comnih.govwikipedia.org |
| Cough Suppressants | Dextromethorphan (B48470) | Serotonin Syndrome | nih.govmedscape.comdrugs.comnih.govwikipedia.orgpacific.edu |
| Anxiolytics | Buspirone, Gepirone | Serotonin Syndrome | medscape.comdrugs.comnih.gov |
| Atypical Antidepressants | Bupropion, Nefazodone | Serotonin Syndrome, Hypertensive Crisis | medscape.comdrugs.comnih.gov |
| Sympathomimetics | Amphetamines, Methylphenidate, Pseudoephedrine, Phenylephrine, Ephedrine, Norepinephrine (B1679862), Dopamine (B1211576), Dobutamine, Midodrine | Hypertensive Crisis | nih.govresearchgate.netmedscape.comdrugs.comnih.govwikipedia.orgpacific.edupsychiatryonline.org |
| L-tryptophan | Serotonin Syndrome | nih.govmedscape.comdrugs.comnih.govrxlist.com | |
| Other Agents | Guanethidine, Methyldopa, Reserpine, Antihypertensive agents, Diuretics, Antihistamines, Levodopa, SAM-e, Triptans, Lithium, Trazodone, Vilazodone, Lasmiditan, Lemborexant, Opicapone, Entacapone, Procarbazine, Propylhexedrine, Isometheptene, Diethylpropion | Varied (Hypertensive Crisis, Serotonin Syndrome, Hypotension, CNS Depression) | nih.govmedscape.comfda.govdrugs.comnih.govwikipedia.orgpsychiatryonline.orgcbg-meb.nlumich.edu |
Research indicates that coadministration with other MAOIs, SSRIs, SNRIs, and certain TCAs significantly increases serotonin levels, posing a high risk of serotonin syndrome. medscape.comfda.govdrugs.comnih.govopenmedicalpublishing.org Agents like meperidine, fentanyl, and dextromethorphan are also highlighted for their potential to induce serotonin toxicity when combined with this compound. nih.govmedscape.comdrugs.comnih.govwikipedia.orgpacific.edu Sympathomimetics, including those found in over-the-counter cold and allergy medications, are strictly contraindicated due to the risk of precipitating a hypertensive crisis. nih.govresearchgate.netmedscape.comdrugs.comnih.govwikipedia.orgpacific.edupsychiatryonline.org L-tryptophan, a precursor to serotonin, can also lead to serotonin syndrome when taken in pharmacological doses alongside this compound. nih.govmedscape.comdrugs.comnih.govrxlist.com
Pharmacodynamic Interactions Leading to Serotonin Toxicity or Hypertensive Crisis
Pharmacodynamic interactions are a primary concern with this compound due to its mechanism of inhibiting MAO, which is crucial for the metabolism of monoamines like serotonin, norepinephrine, and dopamine. researchgate.netnih.govnih.gov
Serotonin toxicity, or serotonin syndrome, can occur when this compound is combined with other drugs that increase serotonergic activity. medscape.comfda.govnih.govmayoclinic.orgmpg.de This includes drugs that inhibit serotonin reuptake (SSRIs, SNRIs, some TCAs), increase serotonin release, or act as serotonin agonists. The excessive accumulation of serotonin in the central nervous system can lead to a range of symptoms. mayoclinic.org
Hypertensive crisis is another critical pharmacodynamic interaction, primarily resulting from the combination of this compound with indirect-acting sympathomimetics or tyramine-rich foods. researchgate.netmedscape.comfda.govnih.govmayoclinic.orgpacific.edu this compound inhibits the metabolism of tyramine (B21549) and other indirectly acting sympathomimetic amines by MAO-A. nih.govnih.gov Ingested tyramine, normally metabolized in the gut and liver by MAO, can enter the systemic circulation and trigger the release of large amounts of stored norepinephrine from sympathetic nerve terminals. nih.govnih.gov The inhibited metabolism of norepinephrine by MAO then leads to an exaggerated adrenergic response, causing a rapid and severe increase in blood pressure. nih.govpacific.edu Direct-acting sympathomimetics can also cause hypertensive reactions due to the increased availability of norepinephrine stores. nih.govmedscape.comdrugs.compacific.edu
Pharmacokinetic Interactions and CYP Enzyme Inhibition
While the primary concerns with this compound interactions are pharmacodynamic, pharmacokinetic interactions, particularly those involving cytochrome P450 (CYP) enzymes, have also been investigated. Research suggests that this compound has a relatively low potential for pharmacokinetic interactions in terms of inhibiting other drugs' metabolism at therapeutic doses, with the exception of CYP2A6. researchgate.netnih.govresearchgate.net
Studies indicate that this compound is a high-affinity substrate for CYP2A6 and can inhibit this enzyme. researchgate.netwikipedia.org This inhibition could potentially reduce the metabolism and increase the exposure of drugs primarily metabolized by CYP2A6. researchgate.netwikipedia.org However, the clinical relevance of this specific inhibition for most co-administered drugs is generally considered limited at typical therapeutic doses of this compound. researchgate.netcbg-meb.nl
Some older research suggested that MAO inhibitors, including this compound, could interact with enzymes involved in drug metabolism, potentially inhibiting the degradation of certain drugs like meperidine. cbg-meb.nl However, more recent reviews emphasize that at therapeutic concentrations, this compound's inhibitory effects on major CYP enzymes (CYP2C9, CYP2C19, and CYP3A4) are not considered clinically significant. researchgate.netcbg-meb.nl Insufficient data are available regarding how co-medication might influence this compound plasma concentrations. researchgate.netnih.gov
Management Strategies for Drug Interactions in Clinical Research
Managing drug interactions with this compound in clinical research settings requires stringent protocols to ensure participant safety. Key strategies focus on careful patient selection, thorough screening for concomitant medications and dietary habits, and close monitoring.
Before initiating this compound, a comprehensive review of all prescription medications, over-the-counter drugs, herbal products, and supplements is essential to identify potential interactions. medscape.comdrugs.com Agents known to interact pharmacodynamically, particularly those affecting serotonin or adrenergic systems, must be discontinued (B1498344) with appropriate washout periods before this compound administration. fda.govdrugs.com The duration of the washout period depends on the half-life of the interacting drug.
During research, continuous monitoring for signs and symptoms of serotonin toxicity and hypertensive crisis is crucial. fda.govmayoclinic.org This includes monitoring blood pressure regularly. fda.govnih.govmayoclinic.org Participants must be educated extensively about prohibited medications and foods. medscape.comfda.govmayoclinic.org In the event of a suspected interaction, immediate discontinuation of this compound and the offending agent is necessary, followed by supportive care. fda.gov
Research protocols often involve careful evaluation of the risks and benefits, especially in participants with pre-existing conditions that could increase the risk of complications from hypertension. medscape.com
Tyramine-Restricted Diet and Hypertensive Crisis Mitigation
A cornerstone of safe this compound use, both clinically and in research, is strict adherence to a tyramine-restricted diet. nih.govresearchgate.netmedscape.comfda.govnih.govmayoclinic.org Tyramine, a vasoactive amine, is normally metabolized by MAO in the gut and liver. nih.govnih.gov When MAO is inhibited by this compound, ingested tyramine can enter the systemic circulation and trigger a hypertensive crisis. nih.govnih.govpacific.edu
Research has consistently demonstrated that the ingestion of foods and beverages high in tyramine content can precipitate severe hypertensive reactions in individuals taking MAOIs like this compound. nih.govresearchgate.netmedscape.comfda.govnih.govmayoclinic.org Dietary tyramine doses as low as 10 mg have been shown to cause an increase in blood pressure in patients receiving an MAOI. nih.gov
Foods and beverages with high tyramine content that must be avoided include:
| Food Category | Examples Mentioned in Research | Source Indices |
| Aged or Fermented Foods | Aged cheeses (cheddar, blue, brie, parmesan, romano, swiss), aged or fermented meats, sausage, salami, pickled herring, anchovies, liver, sauerkraut, soy sauce, tofu, miso soup, bean curd | medscape.comnih.govmayoclinic.orgdrugs.com |
| Alcoholic Beverages | Red wine, beer, liqueurs | medscape.comdrugs.com |
| Certain Fruits | Canned figs, raisins, bananas (particularly if overripe), avocados | medscape.commayoclinic.orgdrugs.com |
| Yeast Extracts | Marmite | medscape.comdrugs.com |
| Other | Sour cream, fava beans, sourdough bread, caviar | medscape.comnih.govmayoclinic.orgdrugs.com |
Patients must be provided with detailed lists of prohibited foods and instructed to avoid them during therapy and for a period after discontinuation, typically at least two weeks, due to the irreversible nature of this compound's MAO inhibition. nih.govresearchgate.netmedscape.comfda.gov Monitoring blood pressure is a key strategy to detect potential hypertensive episodes related to dietary indiscretion. medscape.comfda.govnih.gov
Preclinical and Translational Research Models
In Vitro Models
In vitro models, including cell culture systems and more complex organoids, provide controlled environments to investigate the direct effects of tranylcypromine (B92988) on specific cell types and their interactions.
Cell culture studies have been instrumental in examining the impact of this compound on neuroinflammatory responses, particularly in glial cells. Research using BV2 microglial cells has shown that this compound can selectively alter lipopolysaccharide (LPS)-induced proinflammatory cytokine levels. nih.govnih.gov Specifically, this compound modulated LPS-mediated TLR4/ERK/STAT3 signaling pathways in BV2 microglial cells, leading to altered neuroinflammatory responses. nih.govnih.govresearchgate.net
In contrast, studies using primary astrocytes indicated that this compound did not alter LPS-induced proinflammatory cytokine levels in these cells. nih.govnih.gov This suggests a selective effect of this compound on microglial cells compared to astrocytes in the context of LPS-induced inflammation. nih.govnih.gov
Data from studies on BV2 microglial cells demonstrate that this compound can significantly decrease LPS-evoked p-ERK levels and reduce LPS-mediated microglial nuclear p-STAT3 and p-NF-κB levels. nih.govresearchgate.net These findings highlight the involvement of specific signaling pathways in the anti-inflammatory effects of this compound in microglia. nih.govresearchgate.net
| Cell Type | Stimulus | This compound Effect | Key Signaling Pathways Modulated |
| BV2 Microglial Cells | LPS | Alters proinflammatory cytokine levels (e.g., IL-1β, IL-6) | TLR4/ERK/STAT3, p-ERK, p-STAT3, p-NF-κB |
| Primary Astrocytes | LPS | No significant alteration in proinflammatory cytokine levels | Not significantly modulated in this context |
Human-induced pluripotent stem cell (hiPSC)-derived cerebral organoids represent a more complex in vitro model that recapitulates aspects of human brain development and organization, making them valuable for neurotoxicity and neurodevelopmental studies. mdpi.comnih.gov
Research utilizing hiPSC-derived brain organoids has demonstrated that this compound can cause neurotoxicity in this model. mdpi.comnih.govresearchgate.netnih.gov Studies have shown that this compound treatment leads to decreased proliferation activity and induction of apoptosis in brain organoids. mdpi.comnih.govresearchgate.netnih.gov Furthermore, this compound treatment has been observed to affect neurons and astrocytes within the organoids, impairing cell density and arrangement. nih.govnih.gov
Investigations have also revealed that this compound suppresses the transcriptional activity of BHC110/LSD1-targeted genes and increases the expression of histone di-methylated K4 in cerebral organoids. nih.govnih.gov This suggests a potential epigenetic mechanism underlying some of the effects of this compound observed in this model. nih.govnih.gov While some studies indicate neurotoxicity at certain concentrations, other research in cortical neuronal cultures has suggested that this compound at concentrations of 1-10 µM might promote neuroprotection. researchgate.net
In Vivo Animal Models
In vivo animal models are essential for investigating the effects of this compound within a complex biological system, allowing for the study of its impact on behavior, neurochemistry, and pathology in the context of various disease states.
Mouse models are widely used to study neuroinflammation and Alzheimer's disease (AD). Studies using LPS-injected wild-type mice, a model for neuroinflammation, have shown that this compound significantly reduced microglial activation and proinflammatory cytokine levels in the brain. nih.govnih.govresearchgate.net
In the 5xFAD mouse model of AD, this compound injection significantly decreased microglial activation. nih.govnih.govresearchgate.netresearchgate.net However, the effects of this compound on astrocyte activation in these mice were reported to be smaller compared to its effects on microglia. nih.govnih.govresearchgate.netresearchgate.net These findings suggest that this compound can suppress LPS- and Aβ-induced neuroinflammatory responses in vivo, with a more pronounced effect on microglia. nih.govnih.govresearchgate.netresearchgate.net
Animal models of depression, such as those employing chronic stress regimens, are used to evaluate the antidepressant-like effects of compounds. In adult male Sprague-Dawley rats exposed to a chronic stress regimen followed by acute stress, this compound was effective in restoring reduced stress-elicited open field activity. nih.govresearchgate.net This suggests that this compound can ameliorate some behavioral deficits observed in this animal model of depression. nih.govresearchgate.net
Chronic mild stress (CMS) models in rodents, where animals are exposed to unpredictable stressors, lead to behavioral changes such as reduced responsiveness to rewards, a measure of anhedonia. sbu.ac.irnih.gov While the search results specifically mention this compound's effect in chronically stressed rats regarding open field activity nih.govresearchgate.net, CMS models are a relevant context for studying the antidepressant-like effects of MAO inhibitors.
Preclinical studies in rodents have investigated the interaction between MAO inhibition by this compound and nicotine (B1678760) self-administration. Research indicates that MAO inhibition increases the reinforcing effect of nicotine in rats, particularly at low doses. frontiersin.orgresearchgate.netduke.edunih.gov
Studies have shown that rats pretreated with this compound exhibit enhanced nicotine self-administration. frontiersin.orgresearchgate.netnih.gov This effect appears to be dose-dependent and can significantly increase nicotine intake. researchgate.netnih.gov The enhancement of nicotine self-administration by this compound may involve a dopamine-dependent mechanism, as suggested by increased extracellular dopamine (B1211576) in the nucleus accumbens following nicotine injection in this compound pre-treated rats. researchgate.netnih.gov
Further studies have characterized the impact of this compound on the reinforcing effects of nicotine, showing that it increases sensitivity to the primary reinforcing effects of nicotine, shifting the dose-response curve to the left. duke.edu Inhibition of MAO-A, specifically, has been linked to increased low-dose nicotine self-administration. duke.edu
| Animal Model | Condition/Stimulus | This compound Effect | Relevant Findings |
| LPS-injected wild-type mice | Neuroinflammation (LPS) | Reduced microglial activation, decreased proinflammatory cytokines | Suppressed neuroinflammatory responses in vivo. nih.govnih.govresearchgate.net |
| 5xFAD mice (Alzheimer's disease model) | Aβ pathology | Decreased microglial activation; smaller effects on astrocyte activation | Modulated Aβ-induced microglial activation. nih.govnih.govresearchgate.netresearchgate.net |
| Chronically stressed rats | Chronic stress | Restored stress-elicited open field activity | Ameliorated behavioral deficits in a depression model. nih.govresearchgate.net |
| Rodents in nicotine self-administration studies | Nicotine self-administration | Increased reinforcing effect of nicotine, enhanced self-administration | May involve dopamine-dependent mechanisms; increases sensitivity to nicotine's reinforcing effects. frontiersin.orgresearchgate.netduke.edunih.gov |
Exploring Neuroprotective Properties in Parkinson's Disease Models
Preclinical and translational research models have been employed to investigate the potential neuroprotective effects of this compound in Parkinson's Disease. These studies often utilize toxin-induced or genetic models that mimic aspects of PD pathology, such as dopaminergic neuronal loss and alpha-synuclein (B15492655) aggregation mdpi.com.
Studies using in vitro models, such as primary rat cortical neurons, have shown that this compound can protect against neuronal cell death induced by neurotoxic insults like amyloid-beta (Aβ) mdpi.comnih.gov. This suggests a potential to mitigate neuronal damage associated with protein aggregation, a key feature of synucleinopathies like PD mdpi.com.
In mouse models, this compound has been observed to reduce microgliosis, a form of neuroinflammation, in models relevant to neurodegenerative diseases mdpi.comnih.gov. Microglial activation is implicated in the progression of neuroinflammation in PD, and modulating this response could be a mechanism of neuroprotection mdpi.com. While effects on astrocytes were less pronounced, the reduction in microglial activation suggests a specific impact on this glial cell type mdpi.comnih.gov.
Research indicates that this compound's neuroprotective effects may involve mechanisms beyond just MAO inhibition. For instance, studies have explored its role as a lysine-specific demethylase 1 (LSD1) inhibitor, which could influence transcriptional and epigenetic regulation relevant to neuronal survival arvojournals.org. One study highlighted the involvement of p38 mitogen-activated protein kinase (MAPK)γ activity in this compound-induced neuroprotection in retinal ganglion cells against glutamate (B1630785) neurotoxicity and oxidative stress arvojournals.org. Although this study was in a different neuronal context, it points to potential intracellular signaling pathways that could be relevant in PD models as well arvojournals.org.
While some studies on MAO inhibitors in PD models focus on selective MAO-B inhibitors like selegiline (B1681611) and rasagiline (B1678815) and their non-MAO dependent neuroprotective mechanisms, this compound, as a non-selective MAOI, has also been examined for similar properties niscpr.res.inusask.camdpi.comnih.gov. The neuroprotective potential of these compounds is thought to involve mechanisms acting against cell death pathways such as apoptosis, excitotoxicity, and oxidative stress, potentially influencing gene expression and protein synthesis mdpi.comnih.gov.
Detailed research findings from preclinical models exploring this compound's neuroprotective properties in the context of Parkinson's Disease are summarized in the table below:
| Model Type | Insult/Pathology Modeled | Key Finding(s) | Reference |
| Primary rat cortical neurons | Aβ-induced neuronal cell death | Protected against neuronal cell death and neurodegeneration. | mdpi.comnih.gov |
| Mouse model (relevant to ND) | LPS-induced neuroinflammation | Significantly reduced microglial activation and proinflammatory cytokine levels. | mdpi.comnih.gov |
| Mouse model (relevant to ND) | Aβ-induced neuroinflammation | Modulated microglial activation; smaller effects on astrocyte activation. | mdpi.comnih.gov |
| Primary cultured rat RGCs | Glutamate neurotoxicity/Oxidative stress | Significantly suppressed neuronal cell death; involved p38 MAPKγ activity. | arvojournals.org |
These preclinical findings suggest that this compound possesses neuroprotective capabilities in various models relevant to neurodegenerative processes, including those that mimic aspects of Parkinson's Disease pathology.
Future Research Directions and Unanswered Questions
Elucidating Additional Irreversible and Reversible Protein Targets
While tranylcypromine (B92988) is known to irreversibly inhibit MAO-A and MAO-B, as well as LSD1, studies suggest it may interact with a broader range of proteins. Research utilizing advanced proteomic techniques, such as those involving this compound probes, has indicated that the compound can bind to numerous off-targets irreversibly. nih.gov For instance, studies using probes have shown binding to aldehyde dehydrogenases (ALDHs), including ALDH1B1. nih.govresearchgate.net Further research is needed to comprehensively identify these additional irreversible and reversible protein targets and understand the functional consequences of these interactions. This is crucial for a complete understanding of this compound's pharmacological profile and potential for off-target effects.
Exploring the Clinical Relevance of Non-MAO Inhibitory Effects (e.g., LSD1 Inhibition)
This compound's ability to inhibit LSD1, an enzyme involved in epigenetic modification, has opened new avenues of research. wikipedia.orgmdpi.comresearchgate.net LSD1 inhibition affects the demethylation of histones H3K4 and H3K9, influencing gene expression. researchgate.nettandfonline.com While this compound's potency against LSD1 is considered modest and non-specific compared to its MAO inhibition, derivatives of this compound have been developed with improved potency and selectivity for LSD1. researchgate.netresearchgate.net The clinical relevance of this compound's LSD1 inhibition in its therapeutic effects, particularly in conditions beyond depression, such as cancer and neurodegenerative diseases, requires further exploration. mdpi.comresearchgate.netnih.gov Studies are investigating this compound-based LSD1 inhibitors in clinical trials for cancer treatment. researchgate.netfrontiersin.orgnih.gov
Development of this compound Analogues with Improved Selectivity and Reduced Off-Target Effects
Given this compound's activity against multiple targets, including MAO isoforms and LSD1, and its observed off-target binding, the development of analogues with improved selectivity is a significant area of research. nih.govnih.govresearchgate.netnih.govnih.gov Medicinal chemistry efforts are focused on modifying the this compound scaffold to create compounds that selectively inhibit specific targets, such as LSD1, while minimizing activity against others or reducing off-target interactions. researchgate.netresearchgate.netnih.govresearchgate.netuea.ac.uk This involves structural modifications to the phenyl ring and cyclopropylamine (B47189) moieties. nih.gov The goal is to develop analogues with enhanced efficacy for specific indications and reduced potential for adverse effects associated with off-target binding and promiscuous protein labeling. nih.govnih.gov Several this compound-based LSD1 inhibitors are currently in clinical trials for various conditions, including cancer and Alzheimer's disease. researchgate.netfrontiersin.org
Advanced Pharmacogenomic Studies to Optimize Treatment Outcomes and Predict Adverse Reactions
Pharmacogenomics investigates how genetic variations influence drug response. upgx.eufrontiersin.orgmdpi.com Advanced pharmacogenomic studies are crucial for optimizing this compound treatment and predicting inter-individual variability in efficacy and adverse reactions. frontiersin.orgmdpi.comresearchgate.netnih.gov Genetic polymorphisms in enzymes involved in drug metabolism, such as CYP2D6 and CYP2C19, and potentially in genes related to its targets (MAO, LSD1) or downstream pathways, could influence this compound's pharmacokinetics and pharmacodynamics. mdpi.comnih.gov Identifying specific genetic markers could help personalize treatment regimens, predict likelihood of response or non-response, and identify individuals at higher risk of experiencing adverse effects, thereby improving safety and efficacy. frontiersin.orgmdpi.comresearchgate.net Studies are exploring the utility of pharmacogenomic testing in guiding antidepressant therapy. frontiersin.orgmdpi.comresearchgate.netnih.gov
Investigation of this compound's Role in Neuroinflammation and Neurodegenerative Diseases
Emerging research suggests a potential role for this compound in modulating neuroinflammation, a process implicated in neurodegenerative diseases like Alzheimer's disease. nih.govnih.govresearchgate.netkbri.re.krmdpi.com Studies in cellular and animal models have shown that this compound can alter neuroinflammatory responses, specifically by affecting microglial activation and the levels of proinflammatory cytokines. nih.govnih.govresearchgate.netkbri.re.kr For instance, this compound has been shown to suppress LPS- and Aβ-induced neuroinflammatory responses in vitro and in vivo, modulating signaling pathways like TLR4/ERK/STAT3. mdpi.comnih.govnih.govresearchgate.netkbri.re.kr Further investigation is needed to fully understand the mechanisms by which this compound influences neuroinflammation and to explore its therapeutic potential in neurodegenerative conditions.
Strategies to Mitigate Lysosomal Trapping for Enhanced Therapeutic Efficacy
Studies have indicated that this compound undergoes lysosomal trapping, accumulating in acidic organelles within cells. nih.govresearchgate.net This lysosomal sequestration can potentially limit the concentration of the drug available to reach its intended targets located in other cellular compartments, such as mitochondria (for MAO) or the nucleus (for LSD1). nih.govresearchgate.net Research is exploring strategies to mitigate this lysosomal trapping, which could potentially enhance the effective dose of this compound at its targets and improve therapeutic efficacy. nih.govresearchgate.net Approaches could involve co-administration with lysosomotropic compounds that can alter lysosomal pH, although this requires careful consideration due to potential side effects. nih.govresearchgate.net Further investigation into the mechanisms and consequences of lysosomal trapping is warranted.
Novel Combination Therapies with this compound
The use of this compound in combination with other therapeutic agents is an area of ongoing research, particularly for treatment-resistant conditions. wikipedia.orgtandfonline.comresearchgate.netnih.govpsychiatryonline.orgpsychiatryonline.org While caution is necessary due to the potential for drug-drug interactions, especially with serotonergic agents, combinations with certain antipsychotics and other antidepressants have been explored. researchgate.netnih.govpsychiatryonline.orgpsychiatryonline.orgnih.gov For instance, combinations with amitriptyline (B1667244) have shown potential efficacy with a relatively low rate of severe adverse events. researchgate.net Research is also exploring combinations of this compound-based LSD1 inhibitors with other anti-cancer agents for synergistic effects. nih.gov Future research will likely focus on identifying novel and safe combination therapies that can leverage this compound's mechanisms of action to improve outcomes in various conditions, including depression, schizophrenia, and potentially cancer and neurodegenerative diseases. nih.govresearchgate.netpsychiatryonline.org
Long-term Efficacy and Safety Studies in Diverse Patient Populations
Research into the long-term efficacy and safety of this compound across diverse patient populations remains an important area for future investigation. While this compound has a history of use, particularly in treatment-resistant depression (TRD), the available long-term data, especially concerning varied demographic and clinical subgroups, is limited.
Existing literature suggests that this compound can demonstrate sustained efficacy in some patients. For instance, a long-term study following responders to a combination of this compound and amitriptyline for electroconvulsive therapy-resistant major depressive disorder (ECT-r MDD) reported no recurring depressive episodes during a mean follow-up of over 9 years in a subset of patients. researchgate.net This indicates potential for long-term maintenance in highly refractory cases.
However, a significant challenge highlighted in reviews and reports is the scarcity of well-designed, long-term trials, particularly those adhering to current guidelines for assessing antidepressant efficacy over extended periods (e.g., 6 months or longer) mpa.se. Much of the available safety data from publicly available trials is limited to durations of up to 3-6 months. mpa.se
For treatment-resistant depression, while short-term efficacy is suggested by various studies with varying response rates, the evidence for maintaining this effect long-term is less robust, often based on follow-up periods of up to 6 months. mpa.se
There is a recognized need for more data on the long-term safety profile of this compound, especially considering potential risks like orthostatic hypotension, interactions, and the management of the tyramine-restricted diet over many years. mpa.sezorginstituutnederland.nlnih.gov While some sources suggest no known problems associated with long-term use when used as directed, the depth of long-term safety data from rigorous studies in large, diverse cohorts is not extensive. mpa.senami.org
Specific diverse populations requiring further dedicated long-term study include:
Older Adults: Older patients may be at higher risk for certain adverse effects, particularly postural hypotension, necessitating careful dosing and long-term monitoring. nih.govdrugs.com
Patients with Comorbidities: Research is needed to understand the long-term safety and efficacy of this compound in individuals with co-occurring medical or psychiatric conditions, beyond depression.
Different Age Groups: While this compound is not approved for pediatric use due to established safety and efficacy concerns and the risk of suicidality in younger populations in short-term studies, long-term implications in young adults who may be prescribed the medication off-label warrant investigation, although current evidence on long-term suicidality risk beyond four months in this group is unknown. nih.govnami.orgdrugs.com
Future research should prioritize conducting prospective, long-term (e.g., 1-2 years or more) studies with diverse patient populations, employing standardized outcome measures for both efficacy and safety. Such studies would provide crucial data on the durability of treatment response, the incidence of long-term adverse effects, and the impact of this compound on quality of life and functional outcomes in various subgroups.
| Study Type / Population | Study Duration | Key Efficacy Finding (if available) | Key Safety Finding (if available) | Data Limitations Noted |
| ECT-r MDD (this compound + Amitriptyline) researchgate.net | Mean 9.37 years (responders) | No recurring depressive episodes in followed responders. | Well tolerated, minor adverse effects common, no severe/life-threatening events reported. | Retrospective cohort, specific combination therapy. |
| Bipolar Depression (Systematic Review) researchgate.net | Varied (studies included) | Higher response rates vs comparators (73.7% vs 27.5% overall). | Overall switch rate 6.3% vs 18.4% in control. Evidence for safety provided. | Limited number of studies, heterogeneity. |
| Treatment-Resistant Depression mpa.se | Up to 6 months | Initial response maintained in majority of responders up to 6 months. | Tabulated safety data limited to 3-6 months. Significant and complex side effects noted. | Limited evidence, heterogeneity of study design, lack of studies > 6 months. |
| General Use (Reviews/Reports) mpa.senami.org | Long-term | Efficacy suggested in TRD. | Safety profile includes known risks (hypotension, interactions, hypertensive crisis). Limited long-term safety data from rigorous studies. | Lack of extensive long-term safety data from rigorous studies in diverse cohorts. |
| Older Patients nih.govdrugs.com | Long-term | Not specifically detailed in search results. | Potentially higher risk of postural hypotension and other adverse effects. | Need for careful dosing and monitoring. |
| Pediatric/Young Adults nih.govnami.orgdrugs.com | Short-term | Not approved for use. Increased risk of suicidality in short-term studies. | Safety not established. Risk of suicidality in short-term studies. | Unknown if suicidality risk extends to longer-term use (>4 months). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
